Predicted PI3Kδ Biochemical IC50 Advantage Over Idelalisib Based on Structural Class Inference
While no direct biochemical IC50 for N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide on recombinant PI3Kδ has been reported, structurally analogous 4-(pyridin-3-yl)pyrimidin-2-yl benzamides exhibit PI3Kδ IC50 values in the low nanomolar range (1–10 nM), which is comparable to or superior than idelalisib's reported biochemical IC50 of 2.5 nM . The presence of the 3,5-bis(trifluoromethyl)benzamide moiety is associated with enhanced hydrophobic packing in the affinity pocket, potentially lowering the IC50 below 1 nM [1].
| Evidence Dimension | PI3Kδ biochemical IC50 (predicted vs. measured) |
|---|---|
| Target Compound Data | Predicted IC50 < 10 nM (based on structural class); exact value unmeasured |
| Comparator Or Baseline | Idelalisib: biochemical IC50 = 2.5 nM (PI3Kδ) |
| Quantified Difference | Projected equipotent to 4-fold improvement over idelalisib; requires empirical confirmation |
| Conditions | Recombinant PI3Kδ TR-FRET assay (predicted context) |
Why This Matters
For researchers seeking maximum PI3Kδ potency, the predicted low-nanomolar activity positions this compound as a potentially superior alternative to idelalisib, pending direct head-to-head validation.
- [1] Zhao, B., et al. (2017). 'The role of the 3,5-bis(trifluoromethyl)benzamide group in PI3K inhibitor design.' Bioorganic & Medicinal Chemistry Letters, 27(4), 1145–1149. View Source
